molecular formula C14H11N3O2S B253034 N-(2,1,3-benzothiadiazol-4-yl)-2-methoxybenzamide

N-(2,1,3-benzothiadiazol-4-yl)-2-methoxybenzamide

Cat. No. B253034
M. Wt: 285.32 g/mol
InChI Key: ZFAILZHHTFSASS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,1,3-benzothiadiazol-4-yl)-2-methoxybenzamide, also known as BZML, is a chemical compound that has been studied for its potential use in scientific research. BZML is a benzothiadiazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising compound for further investigation.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-methoxybenzamide is not fully understood, but it is thought to act by inhibiting certain enzymes and signaling pathways in the body. N-(2,1,3-benzothiadiazol-4-yl)-2-methoxybenzamide has been shown to inhibit the activity of protein kinases, which are involved in a variety of cellular processes. Additionally, N-(2,1,3-benzothiadiazol-4-yl)-2-methoxybenzamide has been shown to modulate the activity of certain transcription factors, which play a role in gene expression.
Biochemical and Physiological Effects:
N-(2,1,3-benzothiadiazol-4-yl)-2-methoxybenzamide has a variety of biochemical and physiological effects, including anti-cancer activity, neuroprotective effects, and anti-inflammatory activity. N-(2,1,3-benzothiadiazol-4-yl)-2-methoxybenzamide has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for preventing the growth and spread of cancer. Additionally, N-(2,1,3-benzothiadiazol-4-yl)-2-methoxybenzamide has been shown to protect neurons from damage and death, which could make it a promising compound for the treatment of neurodegenerative disorders. N-(2,1,3-benzothiadiazol-4-yl)-2-methoxybenzamide has also been shown to have anti-inflammatory activity, which could make it useful for the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,1,3-benzothiadiazol-4-yl)-2-methoxybenzamide in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, N-(2,1,3-benzothiadiazol-4-yl)-2-methoxybenzamide has been shown to have a variety of biochemical and physiological effects, which makes it a versatile compound for use in a variety of experiments. However, one limitation of using N-(2,1,3-benzothiadiazol-4-yl)-2-methoxybenzamide is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for the study of N-(2,1,3-benzothiadiazol-4-yl)-2-methoxybenzamide. One area of interest is in the development of new drugs for the treatment of cancer and neurodegenerative disorders. N-(2,1,3-benzothiadiazol-4-yl)-2-methoxybenzamide has shown promise in both of these areas, and further research could lead to the development of new therapeutics. Additionally, further studies could be conducted to better understand the mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-methoxybenzamide, which could lead to new insights into cellular processes and signaling pathways. Finally, studies could be conducted to investigate the potential use of N-(2,1,3-benzothiadiazol-4-yl)-2-methoxybenzamide in other areas, such as the treatment of inflammatory diseases or as a tool for studying cellular processes.

Synthesis Methods

N-(2,1,3-benzothiadiazol-4-yl)-2-methoxybenzamide can be synthesized using a variety of methods, including the reaction of 2-methoxybenzoyl chloride with 2-aminobenzothiazole in the presence of a base. Other methods involve the use of different reagents and conditions, but all result in the formation of N-(2,1,3-benzothiadiazol-4-yl)-2-methoxybenzamide.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-2-methoxybenzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. N-(2,1,3-benzothiadiazol-4-yl)-2-methoxybenzamide has been shown to have anti-cancer activity in vitro, and may have potential as a therapeutic agent for the treatment of certain types of cancer. Additionally, N-(2,1,3-benzothiadiazol-4-yl)-2-methoxybenzamide has been shown to have neuroprotective effects, which could make it a promising compound for the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

Product Name

N-(2,1,3-benzothiadiazol-4-yl)-2-methoxybenzamide

Molecular Formula

C14H11N3O2S

Molecular Weight

285.32 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-methoxybenzamide

InChI

InChI=1S/C14H11N3O2S/c1-19-12-8-3-2-5-9(12)14(18)15-10-6-4-7-11-13(10)17-20-16-11/h2-8H,1H3,(H,15,18)

InChI Key

ZFAILZHHTFSASS-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC3=NSN=C32

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC3=NSN=C32

Origin of Product

United States

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